molecular formula C11H12O4 B15090003 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- CAS No. 6195-62-6

1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-

Cat. No.: B15090003
CAS No.: 6195-62-6
M. Wt: 208.21 g/mol
InChI Key: WGXOIVORNNWRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-O-Benzylidene-D-Threose is a chemical compound used primarily as a reagent in the synthesis of glycosphingolipids. It is a derivative of D-threose, a four-carbon sugar, and features a benzylidene protective group at the 2,4 positions. This compound is significant in various biochemical and synthetic applications due to its unique structure and reactivity .

Chemical Reactions Analysis

2,4-O-Benzylidene-D-Threose undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2,4-O-Benzylidene-D-Threose exerts its effects involves its role as a precursor in the synthesis of glycosphingolipids. These lipids are crucial for cell membrane integrity and signaling. The compound interacts with specific enzymes and pathways involved in lipid biosynthesis, facilitating the formation of complex lipid structures .

Comparison with Similar Compounds

2,4-O-Benzylidene-D-Threose is unique due to its specific protective group and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of 2,4-O-Benzylidene-D-Threose.

Properties

IUPAC Name

5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXOIVORNNWRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431177
Record name 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6195-62-6
Record name 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.